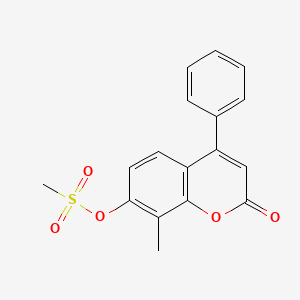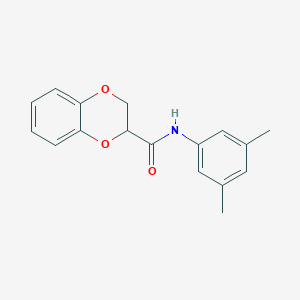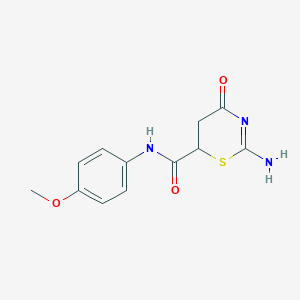
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-methanesulfonate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of coumarins, which are known for their diverse pharmacological activities and have been extensively investigated for their therapeutic potential.
Mecanismo De Acción
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is not fully understood. However, it is believed that the compound binds to metal ions through its carbonyl and phenyl groups, leading to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in biological samples.
Biochemical and Physiological Effects:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising tool for biological imaging and sensing applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is its high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in biological samples. It is also non-toxic and biocompatible, making it suitable for biological imaging and sensing applications. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate. One area of research is the development of new synthetic methods for the compound, which could improve its solubility and make it more suitable for certain experiments. Another area of research is the exploration of its potential applications in biological imaging and sensing, particularly in the detection of metal ions in living cells. Finally, the development of new derivatives of the compound with improved properties could lead to the development of new tools for scientific research.
Métodos De Síntesis
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate can be achieved through various methods. One of the most common methods involves the reaction between 7-hydroxycoumarin and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising tool for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-15(22-23(2,19)20)9-8-13-14(10-16(18)21-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXLZGLIFVTXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)



![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)